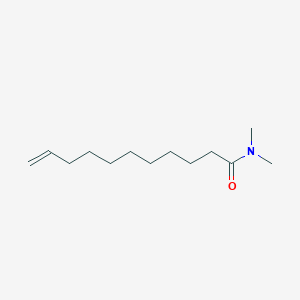![molecular formula C21H21NO3 B13864617 [3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone is a complex organic compound that features a benzofuran core, a piperidine ring, and a phenylmethanone group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery . Piperidine derivatives are also significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
The synthesis of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various biological targets, including enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can be compared with other similar compounds, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with anticancer properties.
These compounds share the benzofuran core but differ in their specific substituents and biological activities, highlighting the uniqueness of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone .
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO3/c1-14-19-17(24-16-10-12-22-13-11-16)8-5-9-18(19)25-21(14)20(23)15-6-3-2-4-7-15/h2-9,16,22H,10-13H2,1H3 |
InChI Key |
ILZUTSLPKACACR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chloro-3-nitrophenyl)ethyl]-N-propylpropan-1-amine](/img/structure/B13864535.png)
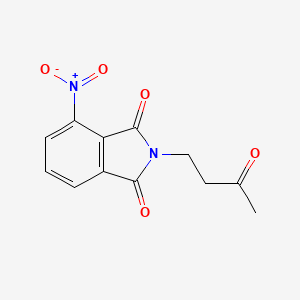
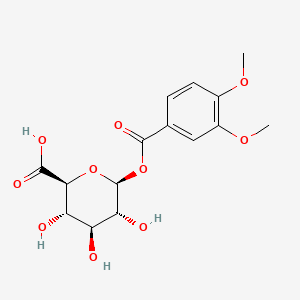

![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
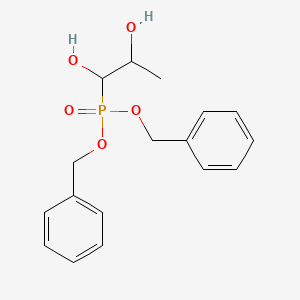
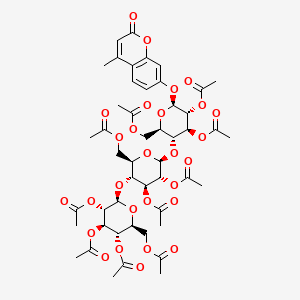
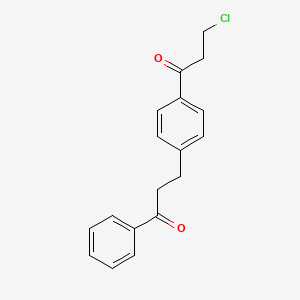
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

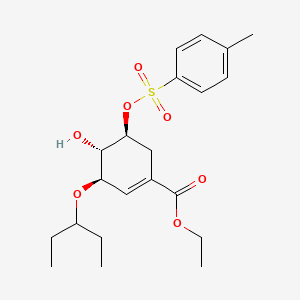

![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
